1-Propyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine
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Overview
Description
1-Propyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazolamines. It has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Propyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is not fully understood. However, studies have shown that it acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response. It also acts on the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have anticonvulsant effects in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Propyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine in lab experiments is its potential therapeutic applications. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of 1-Propyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to explore its potential as an analgesic and anti-inflammatory agent. Additionally, further research could be conducted to improve its solubility in water and to optimize its therapeutic efficacy.
Synthesis Methods
The synthesis of 1-Propyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves the reaction of 1-propyl-1H-pyrazol-4-amine with pyrrolidine-1-carboxylic acid followed by coupling with ethyl chloroformate. The reaction yields a white solid product that can be purified by recrystallization.
Scientific Research Applications
1-Propyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. Studies have also shown its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(4-amino-2-propylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-5-15-10(9(12)8-13-15)11(16)14-6-3-4-7-14/h8H,2-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEURDYGQUXKFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)N)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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